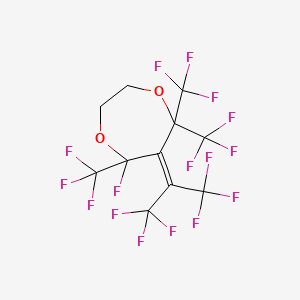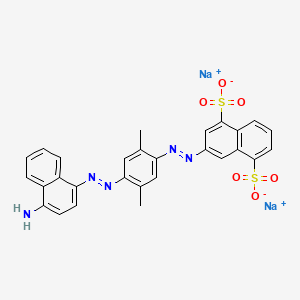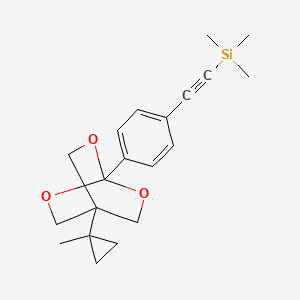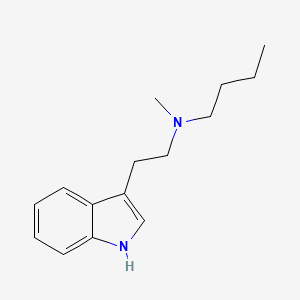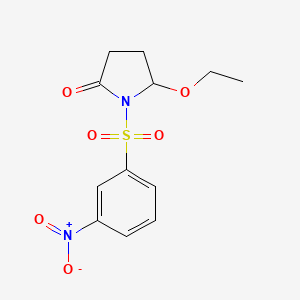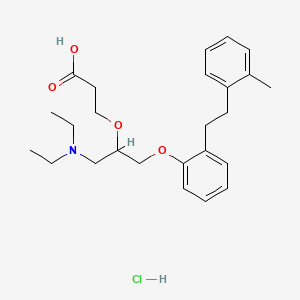
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride is a complex organic compound. It is characterized by its intricate molecular structure, which includes a propanoic acid backbone, a diethylamino group, and a phenoxyethoxy moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxyethoxy Intermediate: This step involves the reaction of a phenol derivative with an ethylene oxide derivative under basic conditions to form the phenoxyethoxy intermediate.
Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylamino group.
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the diethylamino intermediate with a propanoic acid derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a specialty chemical in various applications.
Mecanismo De Acción
The mechanism of action of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid backbones.
Phenoxyethoxy derivatives: Compounds containing the phenoxyethoxy moiety.
Diethylamino derivatives: Compounds with the diethylamino group.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties
Propiedades
Número CAS |
86819-31-0 |
|---|---|
Fórmula molecular |
C25H36ClNO4 |
Peso molecular |
450.0 g/mol |
Nombre IUPAC |
3-[1-(diethylamino)-3-[2-[2-(2-methylphenyl)ethyl]phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C25H35NO4.ClH/c1-4-26(5-2)18-23(29-17-16-25(27)28)19-30-24-13-9-8-12-22(24)15-14-21-11-7-6-10-20(21)3;/h6-13,23H,4-5,14-19H2,1-3H3,(H,27,28);1H |
Clave InChI |
YTKXMQRDOMZLHZ-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC(COC1=CC=CC=C1CCC2=CC=CC=C2C)OCCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



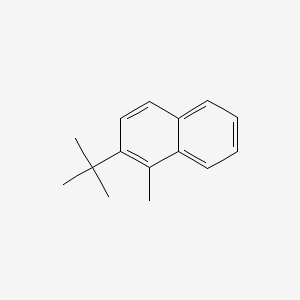
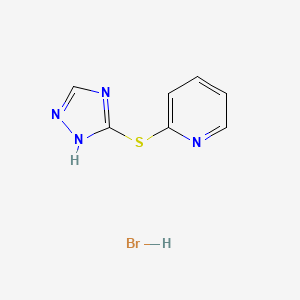
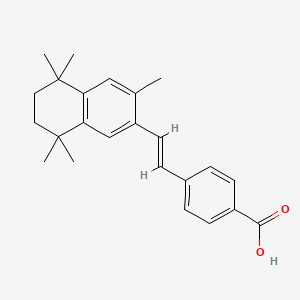
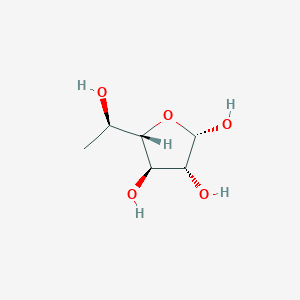
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
